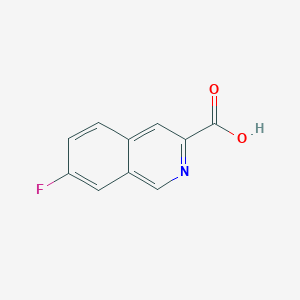

7-Fluoroisoquinoline-3-carboxylic acid

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds are ubiquitous in nature and are fundamental components of many biological processes. Their structural diversity and ability to interact with biological targets have made them a primary focus in medicinal chemistry and materials science. Isoquinoline (B145761), a heterocyclic aromatic compound, is a prominent member of this class, and its derivatives are the subject of extensive research. The introduction of fluorine, the most electronegative element, into the isoquinoline structure creates a new subclass of compounds with altered physicochemical properties, offering novel avenues for research and application.

The Isoquinoline Nucleus as a Foundational Scaffold in Chemical Research

The isoquinoline ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.goveurekaselect.com This means that this particular molecular framework is capable of binding to a variety of biological targets, making it a versatile starting point for the design of new therapeutic agents. nih.govnih.goveurekaselect.com Isoquinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnumberanalytics.com This inherent bioactivity has cemented the isoquinoline nucleus as a foundational and highly valued scaffold in the ongoing quest for novel and effective chemical entities.

Strategic Importance of Fluorine Substitution in Chemical and Biological Investigations

The deliberate substitution of hydrogen with fluorine in a molecule is a widely used strategy in modern drug discovery and chemical biology. tandfonline.comnih.gov This is due to the unique properties of the fluorine atom, which can profoundly influence the characteristics of the parent molecule. tandfonline.comnih.gov

Modulation of Molecular Properties for Research Applications

Incorporating fluorine into a molecule can significantly alter its electronic properties, lipophilicity (the ability to dissolve in fats and lipids), and conformation. tandfonline.comresearchgate.net As fluorine is highly electronegative, its presence can change the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with its biological target. tandfonline.comnih.gov This modulation of molecular properties is a powerful tool for researchers seeking to fine-tune the activity and specificity of chemical compounds for various research applications. nih.govresearchgate.net

Enhancement of Metabolic Stability in In Vitro and Ex Vivo Systems

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine bond is exceptionally strong and is not easily broken down by metabolic enzymes in the body. researchgate.net This increased stability means that fluorinated compounds are often less susceptible to metabolic degradation, which can lead to a longer duration of action in in vitro (in a test tube) and ex vivo (outside a living organism) systems. nih.govnih.gov This property is highly desirable in the development of new research tools and potential therapeutic agents. tandfonline.comnih.gov

Overview of Research Trajectories for Isoquinoline Carboxylic Acid Derivatives

The combination of the versatile isoquinoline scaffold with a carboxylic acid functional group has given rise to a class of compounds with significant research interest. These isoquinoline carboxylic acid derivatives are being explored for a multitude of applications, particularly within the realm of medicinal chemistry.

Emergence as a Privileged Scaffold in Medicinal Chemistry Research

Isoquinoline carboxylic acid derivatives have emerged as a privileged scaffold in their own right. nih.govnih.goveurekaselect.com The carboxylic acid group can participate in various interactions, such as hydrogen bonding, which can enhance the binding affinity of the molecule to its target. ontosight.ai The synthesis of various amidic derivatives of isoquinoline carboxylic acids has been a subject of pharmacological evaluation for their potential analgesic, anti-inflammatory, and antipyretic activities. nih.gov The structural features of these compounds, including the isoquinoline core and the carboxylic acid group, make them attractive candidates for investigation in the development of new therapeutic agents for a range of conditions. ontosight.ai

Table of Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Fluoroquinoline-3-carboxylic acid | C₁₀H₆FNO₂ | 191.16 |

| Isoquinoline-3-carboxylic acid | C₁₀H₇NO₂ | 173.17 nih.gov |

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C₁₄H₁₁F₂NO₄ | 295.24 nih.gov |

| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₂H₉ClFNO₃ | Not specified |

Role in the Design and Discovery of Research Probes

Research probes are essential tools in chemical biology, designed to selectively interact with biological targets such as proteins or enzymes, thereby helping to elucidate their functions, pathways, and roles in disease. The development of effective research probes requires scaffolds that are synthetically accessible and possess tunable properties. The isoquinoline-3-carboxylic acid moiety has emerged as a valuable pharmacophore—the essential molecular feature responsible for a drug's biological activity—in the design of such probes. nih.gov

7-Fluoroisoquinoline-3-carboxylic acid represents a tailored evolution of this pharmacophore. The introduction of a fluorine atom at the 7-position can serve several purposes in the context of research probe design:

Enhanced Binding Interactions : The highly polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding site, potentially increasing affinity and selectivity.

Metabolic Stability : Fluorine substitution can block sites of metabolic oxidation, increasing the probe's half-life in biological systems and allowing for more reliable experimental outcomes.

Reporter Group for ¹⁹F NMR : The fluorine atom can be used as a sensitive reporter group in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This analytical technique allows researchers to study the probe's binding to its target protein without the need for more disruptive labels.

A key example of the parent scaffold's utility is in the development of novel anti-tumor agents. Researchers have successfully synthesized complex molecules where multiple isoquinoline-3-carboxylic acid units are linked together. nih.gov These multi-pharmacophore compounds have shown high therapeutic efficacy and low systemic toxicity in preclinical models. nih.gov The strategic placement of a fluorine atom, as in this compound, provides a rational strategy to refine the properties of such probes, potentially leading to improved potency, selectivity, and utility in cancer research.

Below are data tables comparing the physicochemical properties of the parent compound, Isoquinoline-3-carboxylic acid, and the closely related 7-Fluoroquinoline-3-carboxylic acid, illustrating the typical effects of fluorination.

Table 1: Physicochemical Properties of Isoquinoline-3-carboxylic Acid and a Fluorinated Analog

| Property | Isoquinoline-3-carboxylic acid | 7-Fluoroquinoline-3-carboxylic acid |

| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₆FNO₂ |

| Molecular Weight | 173.17 g/mol nih.gov | 191.16 g/mol sigmaaldrich.com |

| Topological Polar Surface Area | 50.2 Ų nih.gov | Data Not Available |

| Hydrogen Bond Donor Count | 1 nih.gov | 1 sigmaaldrich.com |

| Hydrogen Bond Acceptor Count | 3 nih.gov | 3 sigmaaldrich.com |

| Rotatable Bond Count | 1 nih.gov | 1 sigmaaldrich.com |

Table 2: Compound Identifiers

| Identifier | Isoquinoline-3-carboxylic acid | 7-Fluoroquinoline-3-carboxylic acid |

| InChI Key | RGNXCRNXRZMPCI-UHFFFAOYSA-N nih.gov | PXJCGANFXZBADU-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC(=C2)C(=O)O nih.gov | C1=CC2=C(C=C(C=C2)F)N=C1C(=O)O sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAISYKPTDZCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282565 | |

| Record name | 7-Fluoro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480451-07-8 | |

| Record name | 7-Fluoro-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480451-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Novel Route Development for 7 Fluoroisoquinoline 3 Carboxylic Acid and Analogues

Pioneering Synthetic Strategies for the Isoquinoline (B145761) Core with Carboxylic Acid Functionality

The construction of the isoquinoline core is a foundational step in the synthesis of 7-Fluoroisoquinoline-3-carboxylic acid. Several classical named reactions provide versatile pathways to this heterocyclic system, each with distinct mechanisms and applications.

Friedländer Condensation Approaches and Mechanistic Considerations

The Friedländer synthesis is a well-established method for the preparation of quinolines through the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgquimicaorganica.orgorganic-chemistry.orgnih.gov The reaction can be catalyzed by either acids or bases. organic-chemistry.org

There are two primary proposed mechanisms for the Friedländer condensation. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline (B57606) ring. The second proposed pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org A variety of catalysts have been employed to facilitate this reaction, including trifluoroacetic acid, toluenesulfonic acid, and various Lewis acids. wikipedia.org

While the Friedländer synthesis is predominantly used for quinolines, a variation of this reaction can be conceptualized for the synthesis of isoquinoline-3-carboxylates. This would necessitate a different set of starting materials, such as a suitably substituted benzene (B151609) derivative with functional groups that can react to form the heterocyclic ring with the desired substitution pattern.

Table 1: Mechanistic Pathways of the Friedländer Synthesis

| Step | Mechanism 1 | Mechanism 2 |

|---|---|---|

| 1 | Aldol Condensation | Schiff Base Formation |

| 2 | Cyclization (Imine Formation) | Intramolecular Aldol Condensation |

| 3 | Dehydration | Dehydration |

Bischler-Napieralski Reactions

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This intramolecular cyclization involves the dehydration of a β-arylethylamide in the presence of a condensing agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under acidic conditions. wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be aromatized to the corresponding isoquinoline through an oxidation step. wikipedia.org

Two main mechanisms are proposed for the Bischler-Napieralski reaction. One pathway involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. Another proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate. wikipedia.org The reaction conditions can influence which mechanism is predominant. wikipedia.org This method has been successfully applied to the synthesis of tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, highlighting its utility in creating the core structure needed for the target molecule. iisc.ac.in The synthesis of dihydro- and tetrahydroisoquinoline-3-carboxylic acid derivatives has also been achieved using a solid-phase approach based on the Bischler-Napieralski reaction. iisc.ac.in

Targeted Synthesis of Fluorinated Isoquinoline Scaffolds

The introduction of fluorine into the isoquinoline scaffold can significantly modulate the physicochemical and biological properties of the molecule. Developing regioselective methods for fluorination is therefore of high importance.

Introduction of Fluorine via Regioselective Halogenation

A primary strategy for the synthesis of specifically fluorinated isoquinolines, such as this compound, involves the use of starting materials that already contain the fluorine atom at the desired position. For instance, the synthesis of fluoroquinolone-3-carboxylic acids has been achieved through the Gould-Jacobs reaction, starting with a fluorinated aniline (B41778). nih.gov This approach ensures the regioselective placement of the fluorine substituent from the outset of the synthetic sequence. The fluorinated aniline is reacted with a malonic acid derivative, and the resulting intermediate is then cyclized to form the fluorinated quinolone ring system. A similar strategy can be envisioned for the synthesis of 7-fluoro-isoquinoline derivatives, where a 3-fluoro-substituted phenylethylamine derivative would serve as a key precursor for a Bischler-Napieralski or similar cyclization reaction.

Development of Trifluoromethylated and Pentafluoroethylated Derivatives

The synthesis of isoquinoline derivatives bearing trifluoromethyl (CF₃) groups is an active area of research. The introduction of a CF₃ group can enhance metabolic stability and receptor binding affinity. A synthesis of 5-trifluoromethyl-isoquinoline-8-carboxylic acid has been reported, demonstrating the feasibility of incorporating this group onto the isoquinoline core. Furthermore, 7-(Trifluoromethyl)isoquinoline-3-carboxylic Acid Hydrochloride is commercially available, indicating that synthetic routes to this specific analogue have been developed. While detailed synthetic procedures for the latter are not widely published in peer-reviewed literature, the general strategies often involve either the use of trifluoromethyl-substituted building blocks in the primary cyclization reaction or the late-stage introduction of the CF₃ group onto a pre-formed isoquinoline ring.

Information on the synthesis of pentafluoroethylated derivatives of isoquinoline-3-carboxylic acid is less prevalent in the scientific literature, suggesting that this remains a more specialized or less explored area of research. The development of such analogues would likely rely on advanced fluoroalkylation methodologies.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dihydroisoquinolines |

| isoquinoline-3-carboxylates |

| tetrahydroisoquinoline-3-carboxylic acid (Tic) |

| 5-trifluoromethyl-isoquinoline-8-carboxylic acid |

| 7-(Trifluoromethyl)isoquinoline-3-carboxylic Acid Hydrochloride |

| 2-aminobenzaldehyde |

| 2-aminoketone |

| quinolines |

| benzaldehyde |

| 2,2-dialkoxyethylamine |

| β-arylethylamide |

| fluoroquinolone-3-carboxylic acids |

| fluorinated aniline |

| 3-fluoro-substituted phenylethylamine |

| trifluoroacetic acid |

| toluenesulfonic acid |

| phosphorus pentoxide |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecular scaffolds from three or more starting materials in a single, efficient step. This approach aligns with the principles of green chemistry by minimizing waste, energy consumption, and reaction time. In the context of isoquinoline synthesis, MCRs offer a convergent and diversity-oriented pathway to novel analogues.

Ugi Reaction Strategies for Isoquinoline-Tetrazole Scaffolds

The Ugi four-component condensation (U-4CC) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-aminoacyl amide derivatives. organic-chemistry.org A significant variation of this reaction, the Ugi-azide reaction, replaces the carboxylic acid with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), to produce 1,5-disubstituted 1H-tetrazoles. nih.gov This strategy has been effectively employed to synthesize isoquinoline-tetrazole scaffolds, which are of interest due to the tetrazole ring acting as a bioisostere for a carboxylic acid group, often leading to improved pharmacokinetic properties in drug discovery. uj.edu.plresearchgate.net

The synthesis of isoquinoline-tetrazoles can be achieved through a post-cyclization strategy following the Ugi-azide reaction. uj.edu.plresearchgate.netacs.org For instance, the Ugi-azide product can undergo a subsequent Pomeranz–Fritsch reaction to construct the isoquinoline core. uj.edu.plresearchgate.netacs.org In some cases, direct cyclization of the Ugi-azide product may be sluggish, necessitating the protection of a secondary amine intermediate to facilitate a clean cyclization. uj.edu.placs.org This multi-step, one-pot approach allows for the efficient assembly of complex heterocyclic systems that combine the structural features of both isoquinolines and tetrazoles. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Transformation | Scaffold | Reference |

| Aldehyde | Amine | Isocyanide | Azide (e.g., TMSN₃) | Ugi-azide reaction followed by Pomeranz–Fritsch cyclization | Isoquinoline-Tetrazole | uj.edu.plresearchgate.netacs.org |

| 2-Bromobenzoaldehyde | Allylamine hydrochloride | Isocyanide | Azidotrimethylsilane | Ugi-azide reaction followed by intramolecular Heck reaction | Tetrazolyl-1,2,3,4-tetrahydroisoquinoline | nih.gov |

One-Pot Methodologies for Diversification

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, thereby saving time and resources. Several one-pot methodologies have been developed for the synthesis and diversification of the isoquinoline scaffold. acs.orgrsc.org

A notable example is the branching double-annulation cascade (BDAC) strategy, which allows for the catalyst-free, one-pot synthesis of diverse fused tetrahydroisoquinoline scaffolds. acs.org This method involves the reaction of 2-(2-bromoethyl)benzaldehydes with various bisnucleophiles, proceeding through an iminium-induced double-cyclization sequence that includes a Pictet-Spengler-type cyclization. acs.org The process is characterized by its clean reaction profile and the formation of multiple C-N and C-X (X = C, N, O) bonds in a single operation. acs.org

Another powerful one-pot approach combines the Ugi-azide reaction with an intramolecular Heck reaction to construct tetrazolyl-1,2,3,4-tetrahydroisoquinoline systems. nih.gov This method maximizes pot-, atom-, and step-economy (PASE) by integrating a multicomponent reaction with a post-condensation cyclization in a single vessel. nih.gov Chemoenzymatic one-pot processes have also been developed, for instance, using a laccase/TEMPO system to oxidize benzylic alcohols to aldehydes, which then undergo a Pictet–Spengler reaction to form tetrahydroisoquinolines. mdpi.com

Oxidative Cleavage and Rearrangement Methods for Carboxylic Acid Formation

The introduction of a carboxylic acid group at the C-3 position of the isoquinoline ring is a key step in the synthesis of this compound. Oxidative cleavage and rearrangement reactions are established methods for generating carboxylic acids from other functional groups.

Oxidative cleavage of carbon-carbon double or triple bonds presents a direct route to carboxylic acids. organic-chemistry.orgorganic-chemistry.org For instance, internal and terminal alkynes can be efficiently cleaved to carboxylic acids using ruthenium-based catalytic systems with an oxidant like Oxone. organic-chemistry.org Similarly, alkenes can undergo oxidative cleavage to yield carboxylic acids using reagents such as ozone followed by an oxidative workup (e.g., with H₂O₂), or osmium tetroxide in combination with an oxidant. organic-chemistry.orgmasterorganicchemistry.com These methods could be applied to an appropriately substituted isoquinoline precursor bearing an alkyne or alkene at the C-3 position.

Rearrangement reactions of isoquinolinone derivatives also provide a pathway to isoquinoline-3-carboxylic acids. For example, 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives have been observed to undergo rearrangement in solution. semanticscholar.orgresearchgate.net These reactions can involve tautomerization, hydroxylation at C-3, and a final α-ketol type rearrangement, ultimately leading to the formation of a carboxylic acid group at a different position or modification of the existing one. semanticscholar.org A specific example involves the transformation of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid methyl ester into 4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives. semanticscholar.orgresearchgate.net

Catalytic Systems in Isoquinoline Synthesis Research

Catalysis plays a pivotal role in the modern synthesis of isoquinolines, offering efficient and selective routes to a wide array of derivatives. Both palladium-catalyzed and, more recently, transition-metal-free photoredox systems have been instrumental in advancing the synthesis of these important heterocyclic compounds.

Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions

Palladium catalysis is a versatile tool for the construction and functionalization of the isoquinoline core. Palladium-catalyzed carbonylation reactions are particularly relevant for the synthesis of isoquinoline-3-carboxylic acids. This can involve the carbonylation of a suitable precursor, such as a halo-isoquinoline, to introduce the carboxylic acid moiety. google.comuni-rostock.de For instance, 2,3-dichloroquinolines can undergo a palladium-catalyzed carbonylation to yield a dicarboxylic ester, which can then be selectively hydrolyzed and decarboxylated to afford the 3-carboxylic acid. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for introducing a wide range of substituents onto the isoquinoline scaffold. nih.govrsc.orgorganic-chemistry.org A one-pot synthesis of 3-methylisoquinoline (B74773) has been reported involving a palladium-catalyzed tandem allylation and intramolecular amination of benzylamine (B48309) with allyl acetate. nih.gov Furthermore, palladium-catalyzed decarboxylative cross-coupling reactions of quinolinone-3-carboxylic acids with (hetero)aryl halides have been established, demonstrating the utility of these methods in modifying related heterocyclic systems. nih.govacs.org

| Reaction Type | Catalyst System (Example) | Substrates (Example) | Product | Reference |

| Carbonylation | PdCl₂ / PPh₃ | 2,3-Dichloroquinoline | Quinoline-2,3-dicarboxylic acid dimethyl ester | google.com |

| Cross-Coupling | Pd(OAc)₂ / Ligand | 2-(1-Alkynyl)benzaldimine and Aryl Halide | 3,4-Disubstituted Isoquinoline | nih.gov |

| Decarboxylative Cross-Coupling | PdBr₂ / Ag₂CO₃ | Quinolin-4(1H)-one 3-carboxylic acid and Aryl Halide | 3-Aryl 4-Quinolinone | nih.govacs.org |

| Tandem Allylation/Amination | Pd(OAc)₂ | Benzylamine and Allyl Acetate | 3-Methylisoquinoline | nih.gov |

Transition Metal-Free Photoredox Cascade Cyclizations

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. Transition-metal-free photoredox reactions offer an alternative to traditional metal-catalyzed methods, often proceeding under mild conditions. researchgate.net These methods have been applied to the synthesis of isoquinoline derivatives through cascade cyclization reactions. researchgate.netrsc.org

For example, a metal-free, photo-induced cascade cyclization of alkyne-tethered N-alkoxybenzamides has been reported for the synthesis of isoquinolin-1-ones. researchgate.net Similarly, a metal-free radical cascade cyclization of 2-aryl-N-acryloyl indoles with α-keto acids has been developed to produce indolo[2,1-α]isoquinoline derivatives. rsc.org These reactions are typically initiated by a photocatalyst that, upon irradiation with visible light, can promote single-electron transfer processes, leading to the formation of radical intermediates that trigger the desired cyclization cascade. The development of such methods for the synthesis of this compound and its analogues represents a promising avenue for future research. researchgate.net

Stereoselective Synthesis of Isoquinoline Carboxylic Acid Derivatives

While the stereoselective synthesis of the aromatic this compound is not directly applicable as the core is achiral, the stereochemistry of its saturated analogue, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is of paramount importance in medicinal chemistry. Tic is a conformationally constrained analogue of the amino acid phenylalanine and is a key component in various peptide-based drugs. The methodologies for the stereoselective synthesis of Tic and its derivatives are well-established and highly relevant for the creation of chiral drug candidates.

One of the most prominent methods for the asymmetric synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. For the synthesis of Tic derivatives, a phenylalanine derivative is typically reacted with formaldehyde (B43269) or paraformaldehyde. google.com The use of a chiral phenylalanine as the starting material allows for the diastereoselective formation of the corresponding tetrahydroisoquinoline-3-carboxylic acid.

For instance, the reaction of a phenylalanine derivative with formaldehyde in the presence of an acid catalyst such as sulfuric acid or hydrobromic acid can yield the desired 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative. google.com The stereochemistry at the C3 position is retained from the starting amino acid.

Furthermore, asymmetric synthesis can be achieved using chiral auxiliaries. For example, a chiral auxiliary can be attached to the nitrogen of the starting phenethylamine, which then directs the stereochemical outcome of the Pictet-Spengler cyclization. Subsequent removal of the auxiliary affords the enantiomerically enriched product.

Another approach involves the diastereoselective alkylation of a chiral glycine (B1666218) equivalent, which can be cyclized to form the tetrahydroisoquinoline ring system. This method offers a high degree of control over the final stereochemistry of the molecule.

While these methods apply to the saturated tetrahydroisoquinoline core, they are crucial for the development of related therapeutic compounds where chirality plays a key role in biological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₂ | |

| Molecular Weight | 191.16 g/mol | |

| CAS Number | 480451-07-8 | |

| Appearance | Solid | |

| InChI | 1S/C10H6FNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |

| InChIKey | DZAISYKPTDZCCU-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC2=CN=C(C=C21)C(=O)O)F |

Table 2: Related Quinolone Synthesis via Gould-Jacobs Reaction

| Reactants | Product | Conditions | Yield | Source |

| 3-Fluoro-4-methoxyaniline, Diethyl ethoxymethylenemalonate | Diethyl 2-[(3-fluoro-4-methoxyphenylamino)methylene]malonate | 100°C, 2.5 hours | - | |

| Diethyl 2-[(3-fluoro-4-methoxyphenylamino)methylene]malonate | Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate | Diphenyl ether, heat | - | |

| Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate | 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid | 5N NaOH, 100°C, 3 hours | - |

Chemical Modifications and Derivatization Strategies of the 7 Fluoroisoquinoline 3 Carboxylic Acid Scaffold

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the creation of diverse derivatives with altered physicochemical and biological properties.

Esterification and Amidation Reactions for Research Probes

Esterification and amidation are fundamental reactions for modifying the carboxylic acid group of 7-fluoroisoquinoline-3-carboxylic acid. These transformations are crucial for creating research probes that can help elucidate biological mechanisms and identify new drug targets.

Esterification: This process involves converting the carboxylic acid into an ester. This modification can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. For instance, methyl imidazole (B134444) carbamates (MImC) have been utilized as chemoselective reagents for high-yield esterification of various carboxylic acids, including those with heterocyclic structures. organic-chemistry.org This method provides a safer alternative to traditional reagents like diazomethane. organic-chemistry.org

Amidation: The formation of amides from the carboxylic acid is another key strategy. Amidation can introduce new hydrogen bonding capabilities and alter the molecule's polarity. Masking the polarity of a carboxylic acid through amidation has been shown to improve the antiplasmodial activity in certain compounds. nih.gov Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate the formation of amides from carboxylic acids and amines, even under conditions where the amine is basic and would typically deprotonate the carboxylic acid. libretexts.orglibretexts.org The resulting amides can serve as important tools for structure-activity relationship (SAR) studies.

Interactive Table:

Examples of Esterification and Amidation Reagents| Reaction Type | Reagent | Description |

|---|---|---|

| Esterification | Methyl Imidazole Carbamate (MImC) | A chemoselective reagent for high-yield esterification. organic-chemistry.org |

Bioisosteric Replacement Studies (e.g., Tetrazoles)

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile.

Tetrazoles as Carboxylic Acid Surrogates: Tetrazoles are one of the most common bioisosteres for carboxylic acids. researchgate.netrug.nl They share similar pKa values (around 4.5-4.9 for tetrazoles compared to 4.2-4.4 for carboxylic acids) and planarity, allowing them to mimic the interactions of the carboxylic acid group with biological targets. rug.nlnih.gov The replacement of a carboxylic acid with a tetrazole can lead to several advantages:

Improved Bioavailability: Tetrazoles are generally more lipophilic than carboxylic acids, which can enhance their ability to cross biological membranes. rug.nl

Metabolic Stability: Tetrazoles are resistant to many metabolic degradation pathways, potentially leading to a longer duration of action. rug.nl

Enhanced Binding: The nitrogen-rich tetrazole ring can offer additional hydrogen bonding opportunities with receptors. rug.nl

In some cases, the bioisosteric replacement of a carboxylic acid with a tetrazole has led to improved antimalarial properties. nih.gov This approach has been successfully applied in the development of drugs like Losartan, an angiotensin II receptor antagonist, where a tetrazole replaced a carboxylic acid group. cambridgemedchemconsulting.com

Interactive Table:

Comparison of Carboxylic Acid and Tetrazole Properties| Property | Carboxylic Acid | Tetrazole |

|---|---|---|

| pKa | ~4.2–4.4 | ~4.5–4.9 |

| Planarity | Planar | Planar |

| Lipophilicity | Lower | Higher |

Structural Elaboration of the Isoquinoline (B145761) Ring System

Modifications to the isoquinoline ring itself provide another avenue for creating novel derivatives with diverse biological activities.

Substitution at Key Positions (C-1, C-3, C-4, N-2, C-7)

The substitution at various positions of the this compound ring is a key strategy for exploring the chemical space around this scaffold. Each position offers a unique opportunity to influence the molecule's interaction with its biological target.

C-1 Position: The C-1 position can be functionalized to introduce a variety of substituents. For example, 1-Bromo-7-fluoroisoquinoline-3-carboxylic acid is a known derivative where a bromine atom is introduced at the C-1 position, providing a handle for further cross-coupling reactions. chemsrc.com

C-3 Position: The C-3 position, adjacent to the carboxylic acid, is another important site for modification. Alkoxymethylation at the C-3 position of related quinoline (B57606) derivatives has been achieved, suggesting potential for similar modifications on the 7-fluoroisoquinoline (B94710) scaffold. nih.gov

C-4 Position: The C-4 position can also be targeted for substitution to modulate the electronic and steric properties of the molecule.

C-7 Position: The fluorine atom at the C-7 position is a defining feature of this scaffold. While this position is already substituted, further modifications or replacement of the fluorine with other groups could be explored to fine-tune the compound's properties.

Synthesis of Saturated Analogues (e.g., Tetrahydroisoquinoline Derivatives)

Reducing the isoquinoline ring to a tetrahydroisoquinoline system introduces conformational flexibility and a three-dimensional structure, which can be advantageous for targeting specific protein pockets. The resulting 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of the amino acid phenylalanine and is a core structural element in several peptide-based drugs. rsc.org

The synthesis of these saturated analogues can be achieved through various methods, including the Pictet-Spengler reaction and catalytic hydrogenation. researchgate.netiisc.ac.in For example, nitro-substituted Tic can be prepared and then catalytically hydrogenated to yield amino-Tic, which serves as a versatile intermediate for further derivatization. researchgate.net The resulting 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives are of significant interest in neuropharmacology due to their potential to interact with various biological targets. chemimpex.com

Development of Conjugates and Linker Chemistry for Biological Studies

The development of conjugates by attaching the this compound scaffold to other molecules via linkers is a critical strategy for various biological applications, including targeted drug delivery and the creation of research probes.

The carboxylic acid moiety is a convenient handle for attaching linkers. These linkers can be designed to be either stable or cleavable under specific biological conditions. For example, self-immolative linkers have been used in drug conjugates, which release the active drug upon cleavage by specific enzymes, such as those found in lysosomes.

The choice of linker chemistry is crucial for the success of the conjugate. Various linker types have been developed, including those based on maleimides, which can be modified to improve their chemical stability for conjugating pharmacophores to antibodies. nih.gov The development of novel linkers expands the toolbox for creating sophisticated bioconjugates with improved therapeutic benefits and pharmacokinetic properties. nih.gov

Attachment to Fluorescent Tags for Molecular Probes

The carboxylic acid group at the 3-position of the 7-fluoroisoquinoline scaffold serves as a prime handle for the attachment of fluorescent tags, enabling the creation of molecular probes for various biological applications. The most common approach for this conjugation is through the formation of a stable amide bond between the carboxylic acid and an amine-functionalized fluorescent dye.

This process typically involves the activation of the carboxylic acid using a coupling reagent. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed to form an active ester intermediate. nih.gov This intermediate readily reacts with the primary or secondary amine of a fluorescent label to yield the desired fluorescently tagged 7-fluoroisoquinoline derivative. A variety of amine-containing fluorescent dyes can be utilized for this purpose, including those based on coumarin, fluorescein, and rhodamine, offering a range of spectral properties. researchgate.netgrowingscience.com

The general reaction scheme for the attachment of a fluorescent tag is depicted below:

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or NHS | DMF, DCM, Acetonitrile |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF, Acetonitrile |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP | DCM |

This table is generated based on common laboratory practices in organic synthesis. nih.govresearchgate.net

Integration into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. The rigid, constrained framework of the isoquinoline ring system makes this compound an attractive building block for the synthesis of peptidomimetics. Its structure can be considered an analogue of the unnatural amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is a well-established surrogate for proline and a constrained analogue of phenylalanine or tyrosine in peptide structures. nih.gov

The integration of the this compound moiety into a peptide sequence is typically achieved through standard solid-phase or solution-phase peptide synthesis protocols. The carboxylic acid group can be coupled to the N-terminus of a peptide chain or an amino acid ester. Conversely, if the amino group of a related 7-fluoroisoquinoline derivative were available, it could be coupled to the C-terminus of a peptide. The incorporation of this scaffold can impart specific conformational constraints on the resulting peptidomimetic, influencing its binding affinity and selectivity for biological targets. nih.gov The design of such peptidomimetics often involves creating scaffolds that mimic secondary structures like β-turns. nih.gov

Strategies for Introducing Molecular Diversity

Introducing molecular diversity to the this compound scaffold is essential for exploring the structure-activity relationships (SAR) of its derivatives and for the development of compound libraries for high-throughput screening. Diversity-oriented synthesis (DOS) strategies aim to generate a wide range of structurally distinct molecules from a common starting material. chemsrc.com

Several positions on the 7-fluoroisoquinoline ring are amenable to chemical modification to introduce diversity:

The Carboxylic Acid Group (Position 3): As discussed, this group is a key site for derivatization. A library of amides can be readily synthesized by reacting the carboxylic acid with a diverse panel of amines, each introducing a unique R-group. nih.gov

The Isoquinoline Nitrogen (Position 2): The nitrogen atom can potentially be alkylated or functionalized, although this may alter the aromaticity and fundamental properties of the scaffold.

Aromatic Ring Positions: The aromatic core of the isoquinoline ring system can be functionalized through various C-H activation or cross-coupling reactions, though this can be challenging. A more straightforward approach involves starting with a pre-functionalized scaffold. For instance, the commercially available 1-Bromo-7-fluoroisoquinoline-3-carboxylic acid provides a valuable handle for introducing diversity. escholarship.org The bromine atom at the 1-position can be readily substituted using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of aryl, vinyl, or alkynyl groups.

Table 2: Potential Strategies for Diversification

| Position | Modification Strategy | Potential Reagents/Reactions |

| 1 | Palladium-catalyzed cross-coupling (on bromo-derivative) | Suzuki (boronic acids), Heck (alkenes), Sonogashira (alkynes) |

| 3 | Amide bond formation | Diverse library of primary and secondary amines |

| Aromatic CH | C-H functionalization | Transition-metal catalysis (e.g., Pd, Rh, Ru) |

This table outlines general synthetic strategies that can be applied to the this compound scaffold based on established organic chemistry principles. nih.gov

By employing these derivatization and diversification strategies, chemists can systematically explore the chemical space around the this compound core, paving the way for the discovery of new chemical entities with potential therapeutic or diagnostic applications.

Advanced Spectroscopic and Structural Elucidation Studies for Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a premier technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a complex heterocyclic system such as 7-Fluoroisoquinoline-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive analysis. semanticscholar.orgresearchgate.net

The ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its aromatic protons and the carboxylic acid proton. The protons on the isoquinoline (B145761) ring system (H-1, H-4, H-5, H-6, and H-8) would typically appear in the aromatic region (δ 7.0-9.5 ppm). The carboxylic acid proton is highly deshielded and characteristically appears as a broad singlet far downfield, often between δ 10-13 ppm. libretexts.org The electron-withdrawing nature of the carboxylic acid group at the C-3 position would cause the adjacent H-4 proton to be significantly downfield. Similarly, the H-1 proton would also be deshielded due to its proximity to the heterocyclic nitrogen atom. The fluorine atom at C-7 introduces further complexity through spin-spin coupling, splitting the signals of the nearby H-6 and H-8 protons into doublets of doublets.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is typically found in the δ 165-185 ppm region. pressbooks.puboregonstate.edu The nine carbons of the fluoroisoquinoline ring will resonate in the aromatic region (approximately δ 110-160 ppm). The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds. jeolusa.com Smaller couplings may also be observed between the fluorine atom and the carbons at the C-6 and C-8 positions (²JCF and ³JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| 1 | ~9.3 (s) | ~150 |

| 3 | - | ~138 |

| 4 | ~8.5 (s) | ~120 |

| 4a | - | ~135 |

| 5 | ~8.1 (d) | ~128 |

| 6 | ~7.6 (dd) | ~115 (d, JCF ≈ 20 Hz) |

| 7 | - | ~163 (d, ¹JCF ≈ 250 Hz) |

| 8 | ~7.9 (dd) | ~118 (d, JCF ≈ 20 Hz) |

| 8a | - | ~129 |

| COOH | ~12.0 (br s) | ~168 |

Note: The data in the table are predicted values based on the analysis of structurally similar compounds and general spectroscopic principles. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom within a molecule. nih.gov It offers a wide chemical shift range, which makes it very sensitive to subtle changes in the electronic environment. jeolusa.comthermofisher.com For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this signal is expected to be in the typical range for aromatic fluorine compounds (around -100 to -130 ppm relative to CFCl₃). colorado.edu This signal would be split into a multiplet, likely a doublet of doublets of doublets, due to coupling with the adjacent protons H-6 and H-8. thermofisher.com This technique is particularly powerful for confirming the presence and position of fluorine in the molecule and for studying its interactions. nih.gov

While 1D NMR spectra identify the basic structure, 2D NMR techniques are essential for unambiguous signal assignment and for probing the molecule's three-dimensional structure. ipb.pt

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, helping to identify which protons are on adjacent carbons, such as the H-5/H-6 and H-6/H-8 pairs.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning quaternary carbons (like C-3, C-4a, C-7, and C-8a) and for piecing together the entire molecular framework. princeton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. acdlabs.com For this compound, a NOESY or ROESY experiment could provide insights into the preferred spatial orientation (conformation) of the carboxylic acid group relative to the H-4 proton on the isoquinoline ring. researchgate.netbris.ac.ukchemrxiv.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million. This precision allows for the determination of the exact elemental formula. For this compound (molecular formula C₁₀H₆FNO₂), HRMS would be used to confirm the molecular ion peak corresponding to its calculated exact mass. This confirmation is a critical step in verifying the identity of a newly synthesized compound. nih.gov

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆FNO₂ |

| Monoisotopic Mass | 191.0383 g/mol |

| Analysis Mode | ESI- or ESI+ |

| Expected Ion | [M-H]⁻ (190.0310) or [M+H]⁺ (192.0458) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample or for identifying compounds within a complex mixture, such as a reaction mixture or a biological sample. nih.gov

In an LC-MS/MS experiment, the parent ion corresponding to the compound of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, common fragmentation pathways would be expected to include: nih.gov

Loss of CO₂: A characteristic fragmentation of carboxylic acids, resulting in a loss of 44 Da.

Loss of COOH: Cleavage of the entire carboxylic acid group, leading to a loss of 45 Da. libretexts.org

Ring Fragmentation: Cleavage of the isoquinoline ring system itself can also occur, providing further structural information. acs.orgresearchgate.net

This detailed fragmentation analysis is invaluable for confirming the structure of the target compound and for identifying related impurities or metabolites.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide unequivocal data on its molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. While a specific, publicly available crystal structure for this exact compound is not detailed in the provided research, the principles of X-ray diffraction allow for a confident prediction of its key structural features based on analyses of similar quinoline (B57606) and carboxylic acid derivatives. mdpi.comresearchgate.netmdpi.com

The conformation of this compound is primarily defined by the torsional angle between the plane of the isoquinoline ring and the carboxylic acid group. X-ray analysis would precisely measure this angle. It is anticipated that the molecule would adopt a largely planar conformation to maximize electronic conjugation between the aromatic ring system and the carboxyl group. researchgate.net The presence of the nitrogen atom in the isoquinoline ring offers the potential for the formation of an intramolecular hydrogen bond with the carboxylic acid's hydroxyl proton, which would further stabilize a planar arrangement. mdpi.com This conformational locking would significantly influence the molecule's electronic properties and interaction potential.

In the solid state, carboxylic acids commonly form robust supramolecular structures governed by strong intermolecular interactions. researchgate.netresearchgate.net For this compound, it is highly probable that the molecules would assemble into centrosymmetric dimers via strong hydrogen bonds between their carboxylic acid moieties. spectroscopyonline.comorgchemboulder.com This classic R²₂(8) graph set motif is a dominant feature in the crystal structures of most carboxylic acids.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its molecular structure and bonding. nih.govscialert.net The spectra for this compound would be characterized by vibrations originating from the carboxylic acid group and the fluorinated isoquinoline core.

The most distinctive feature in the FT-IR spectrum is expected to be the O–H stretching vibration of the carboxylic acid, which appears as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹. orgchemboulder.comyoutube.com This broadening is a direct consequence of the strong intermolecular hydrogen bonding within the dimeric structures common to carboxylic acids. spectroscopyonline.comorgchemboulder.com The carbonyl (C=O) stretching vibration is another key indicator, anticipated to produce a strong, sharp band in the range of 1710–1680 cm⁻¹, with its exact position influenced by conjugation with the aromatic ring. orgchemboulder.comlibretexts.org

Other significant vibrations include the C–O stretch and O–H bend of the carboxylic acid, as well as the aromatic C=C and C=N ring stretching modes. spectroscopyonline.comiosrjournals.org The C–F stretching vibration typically gives rise to a strong absorption in the 1100–1000 cm⁻¹ region. jyoungpharm.org FT-Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the symmetric vibrations of the aromatic backbone.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| O–H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. orgchemboulder.com |

| C–H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak, Sharp | Aromatic C-H vibrations. |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp | Position indicates conjugation with the aromatic system. spectroscopyonline.com |

| C=C / C=N Stretch | Isoquinoline Ring | 1650 - 1450 | Medium to Strong | Multiple bands corresponding to ring vibrations. |

| O–H Bend | Carboxylic Acid | 1440 - 1395 | Medium, Broad | In-plane bending, may overlap with other peaks. orgchemboulder.com |

| C–O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | Coupled with O-H in-plane bending. spectroscopyonline.com |

| C–F Stretch | Fluoro-substituent | 1100 - 1000 | Strong | Characteristic C-F bond vibration. jyoungpharm.org |

| O–H Bend | Carboxylic Acid | 950 - 910 | Medium, Broad | Out-of-plane bending, characteristic of acid dimers. spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. For this compound, the UV-Vis spectrum is dominated by the isoquinoline ring system, which acts as the primary chromophore. The carboxylic acid group itself has a weak absorption at a low wavelength (around 210 nm) and its main effect is as a modifier to the primary aromatic transitions. libretexts.org

The spectrum is expected to show multiple absorption bands corresponding to π→π* electronic transitions within the conjugated aromatic system. researchgate.net These transitions, typically occurring in the 200-400 nm range, are characteristic of the electronic structure of the isoquinoline core. The precise wavelength of maximum absorbance (λmax) and the intensity of these bands are sensitive to the substitution pattern and solvent environment.

UV-Vis spectroscopy is also a straightforward and effective tool for assessing sample purity. nih.gov A pure sample of this compound will exhibit a well-defined spectrum with characteristic peaks and molar absorptivity values. The presence of impurities with their own chromophores would result in the appearance of extraneous peaks or a distortion of the expected spectral shape, allowing for a qualitative and, through the Beer-Lambert law, quantitative assessment of purity.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Description |

| π→π | Isoquinoline Ring | 220 - 280 | High-energy transitions within the aromatic system. |

| π→π | Isoquinoline Ring | 300 - 350 | Lower-energy transitions involving the entire conjugated system. |

| n→π | Carbonyl Group | > 200 | Weak transition, often obscured by stronger π→π bands. libretexts.org |

Computational and Theoretical Investigations in Chemical Research

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. nih.gov For 7-Fluoroisoquinoline-3-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecule's geometry and elucidate its electronic properties. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger energy gap suggests higher stability and lower reactivity.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. nih.gov This provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting non-covalent interactions with other molecules, including biological receptors. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound possesses rotational freedom, primarily around the single bond connecting the carboxylic acid group to the isoquinoline (B145761) ring. Conformational analysis aims to identify the most stable arrangement of atoms (conformers) and the energy barriers between them.

Potential Energy Surface (PES) scans can be performed using quantum chemical methods to explore the conformational landscape. nih.gov For this compound, this would involve systematically rotating the dihedral angle of the carboxylic acid group and calculating the energy at each step. The resulting PES would reveal the global and local energy minima, corresponding to the most and less stable conformers, respectively. nih.gov Studies on similar carboxylic acid-containing compounds have shown that both syn and anti conformations can exist, with their relative stability often influenced by the solvent environment. nih.gov The presence of an intramolecular hydrogen bond between the carboxylic proton and the nitrogen of the isoquinoline ring could also play a significant role in stabilizing certain conformations. mdpi.com

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a ligand such as this compound might interact with a biological target, typically a protein. This is a cornerstone of structure-based drug design. nih.gov

Ligand-Protein Binding Pose Prediction and Affinity Scoring

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor's active site. nih.gov For this compound, this process would involve generating a 3D model of the compound and docking it into the binding pocket of a relevant protein target. Quinolone and isoquinoline derivatives are known to target various enzymes, such as DNA gyrase and topoisomerase, making these proteins potential candidates for docking studies.

The docking process yields a series of possible binding poses, which are then ranked using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol), with lower values typically indicating a more favorable interaction. nih.gov The predicted binding affinity provides a qualitative measure of how strongly the ligand may bind to the protein.

Table 1: Hypothetical Docking Scores for this compound with Different Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| E. coli DNA Gyrase B | 5BTD | -7.5 |

| Human Topoisomerase IIα | 5GWK | -8.2 |

| Staphylococcus aureus Gyrase | 2XCT | -7.9 |

Note: This table is for illustrative purposes and the values are hypothetical.

Identification of Key Interacting Residues in Biological Systems

Beyond predicting the binding pose and affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues in the binding site, while the fluoroisoquinoline ring can engage in hydrophobic and π-stacking interactions. Identifying these key interacting residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for all atoms. nih.gov The simulation would generate a trajectory of atomic coordinates over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can reveal:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, one can assess whether the ligand remains stably bound in its initial docked conformation.

Flexibility of the complex: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding.

Persistence of interactions: MD simulations allow for the analysis of the duration and stability of specific hydrogen bonds and other interactions identified in the docking study.

These dynamic insights are critical for validating the results of molecular docking and for gaining a more realistic understanding of the ligand-receptor recognition process. utupub.fi

Computational and Theoretical Investigations of this compound in Chemical Research

Following a comprehensive review of publicly available scientific literature, there is no specific research focused on the computational and theoretical investigations of This compound that aligns with the requested detailed outline.

Extensive searches for dedicated studies on this particular compound did not yield any specific results for the following topics:

Predictive Computational Models for In Vitro Biological Properties (e.g., ADMET, excluding clinical relevance):Predictive computational modeling for the in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound has not been documented in the accessible literature.

While computational studies exist for broader classes of related compounds, such as quinolines, fluoroquinolones, and other isoquinoline derivatives, the explicit focus on This compound as requested is absent from the available research. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as instructed.

Mechanistic Insights into the Biological Activity of this compound

This article explores the current state of mechanistic research concerning the biological activity and molecular target engagement of the chemical compound this compound. The focus remains strictly on preclinical, mechanistic studies, excluding any clinical outcomes. The content is structured to address specific enzyme inhibition mechanisms as outlined.

Mechanistic Research on Biological Activity and Molecular Target Engagement Excluding Clinical Outcomes

Receptor Binding and Modulation Investigations in Related Isoquinoline Compounds

Opioid Receptor Ligand Research in Structurally Related Compounds

Research into the interaction of isoquinoline derivatives with opioid receptors has identified certain structural motifs that are crucial for binding and activity. For instance, studies on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives have shown their potential as mimics of the tyrosine conformation found in endogenous opioid peptides. nih.gov Specifically, 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc) has been investigated as a rigid analogue of tyrosine, demonstrating significant binding to mu (µ) and delta (δ) opioid receptors when incorporated into deltorphin, dermorphin, and endomorphin analogues. nih.gov

Further structure-activity relationship (SAR) studies on more complex isoquinoline derivatives, such as analogues of JDTic, a potent and selective kappa (κ) opioid receptor antagonist, have revealed that substitutions on the isoquinoline ring can modulate binding affinity and selectivity. acs.orgacs.org For example, the synthesis and evaluation of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues indicated that an aromatic side chain and a two-atom spacer are optimal for µ-opioid receptor selectivity. nih.gov Substitutions at various positions on the isoquinoline ring of these complex morphinan (B1239233) analogues were found to either retain or improve selectivity for the µ-opioid receptor over other opioid receptor subtypes. nih.gov

These studies underscore the importance of the isoquinoline scaffold in designing ligands with specific opioid receptor profiles, although direct data on this compound is absent.

Chemokine Receptor (e.g., CXCR4) Antagonism by Isoquinoline Analogues

The C-X-C motif chemokine receptor type 4 (CXCR4) is a key player in cell migration and has been implicated in cancer metastasis and HIV entry into cells. nih.govwikipedia.org Consequently, the development of CXCR4 antagonists is an active area of research. While no studies specifically link this compound to CXCR4 antagonism, research on other isoquinoline-containing molecules has shown promise.

A series of novel 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) analogues have been developed and identified as potent CXCR4 antagonists. acs.org These compounds have demonstrated efficacy in assays measuring CXCR4 function, such as inhibiting HIV-1 entry and blocking calcium release in response to the natural ligand, CXCL12. acs.org Further medicinal chemistry efforts have explored modifications to the tetrahydroisoquinoline core to improve properties like liver microsomal stability. nih.gov

The data on these related compounds suggest that the isoquinoline scaffold can be a valuable component in the design of CXCR4 antagonists.

Sigma-2 Receptor Interaction with Isoquinoline Derivatives

Sigma receptors, including the sigma-2 subtype, are of interest as potential targets for cancer therapy and for the treatment of neurological disorders. sigmaaldrich.comnih.gov The sigma-2 receptor is often overexpressed in proliferating tumor cells. sigmaaldrich.com

Research has led to the development of highly selective sigma-2 receptor ligands based on the isoquinoline scaffold. For example, 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398) has shown preferential affinity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites. sci-hub.se Additionally, studies on quinolyl pyrazinamides have demonstrated that substitutions on the quinoline ring can significantly impact binding affinity for the sigma-2 receptor. nih.gov

These findings highlight the potential for isoquinoline and quinoline derivatives to act as ligands for the sigma-2 receptor, though specific data for this compound is not available.

Cellular Pathway Modulation Studies at a Molecular Level with Related Compounds

Interference with Signaling Pathways (e.g., NF-κB, MAPK/ERK) by Isoquinoline and Quinoline Derivatives

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are critical signaling cascades that regulate inflammation, cell proliferation, and survival. nih.govmdpi.comnih.gov Dysregulation of these pathways is common in many diseases, including cancer and inflammatory disorders. nih.govnih.gov

Studies on isoquinoline-1-carboxamide (B73039) derivatives have shown that they can suppress the production of pro-inflammatory mediators in microglial cells by inhibiting the MAPKs/NF-κB pathway. nih.gov Specifically, compounds like N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) were found to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. nih.gov This compound also attenuated the phosphorylation of MAPKs such as ERK1/2, JNK, and p38. nih.gov

Other research has indicated that isoquinoline alkaloids like berberine (B55584) can inhibit the MAPK/ERK pathway, which may contribute to their antiviral effects. nih.gov The MAPK/ERK pathway is known to be exploited by various viruses for their replication, making it a potential target for antiviral therapies. mdpi.com

Modulation of Apoptosis and Cell Cycle Regulatory Mechanisms (Molecular Basis) by Related Compounds

Apoptosis, or programmed cell death, and the cell cycle are tightly regulated processes essential for normal development and tissue homeostasis. libretexts.orgabcam.com Their dysregulation is a hallmark of cancer.

Investigations into certain isoquinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.gov For example, two novel isoquinoline derivatives, B01002 and C26001, were shown to inhibit the proliferation of ovarian cancer cells and promote apoptosis. nih.gov The proposed mechanism involves the downregulation of inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and survivin, leading to the activation of caspases. nih.gov

In terms of cell cycle regulation, studies on quinoline alkaloids have shown they can induce cell cycle arrest. researchgate.net For instance, kokusaginine (B1673745) and skimmianine, isolated from plants of the Rutaceae family, were found to inhibit cancer cell proliferation and cause a cell cycle arrest in a concentration-dependent manner. researchgate.net The cell cycle is controlled by a complex interplay of proteins, including cyclins and cyclin-dependent kinases (Cdks), and checkpoints that ensure the fidelity of cell division. abcam.comkhanacademy.org

While these findings on related compounds are informative, it is important to reiterate that they cannot be directly attributed to this compound without specific experimental validation.

Nucleic Acid Interaction Studies (e.g., DNA, RNA Binding)

The interaction of small molecules with nucleic acids is a foundational mechanism for many therapeutic agents. nih.gov Compounds based on quinoline and isoquinoline scaffolds are well-documented for their ability to bind to DNA and interfere with its functions. nih.govnih.gov

The planar aromatic structure of the isoquinoline ring system is a key feature that allows for interaction with DNA. nih.gov One primary mode of interaction for such planar molecules is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. mdpi.com This insertion can alter the structure of DNA, potentially hindering processes like replication and transcription. mdpi.com Isoquinoline alkaloids, for example, have been shown to bind DNA via partial or full intercalation. nih.gov

In addition to intercalation, this compound possesses functional groups capable of forming specific, non-covalent bonds with nucleic acids. The carboxylic acid group at the 3-position is a prime candidate for forming hydrogen bonds. nih.gov Studies on related quinoline-3-carboxylic acid derivatives have shown they can bind to the A/T-rich minor groove of a B-DNA duplex. nih.govresearchgate.net This binding is stabilized by crucial hydrogen bonds between the molecule's functional groups (like the carbonyl group) and the nucleic acid bases, such as adenine (B156593) and guanine (B1146940). nih.govresearchgate.net Determining the specific hydrogen-bonding environment is vital for understanding how molecules are recognized and how they target specific DNA sequences. acs.org

Beyond simple binding, certain quinoline derivatives, particularly fluoroquinolones, are known to induce DNA damage by targeting essential enzymes involved in DNA replication and maintenance. acs.org These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that manage DNA supercoiling. oup.com By stabilizing the complex between these enzymes and DNA, they block the movement of the replication fork, which can transform reversible enzyme-DNA complexes into irreversible lesions. oup.comnih.gov This stalling leads to the generation of DNA double-strand breaks, triggering cellular processes that ultimately result in cell death. oup.comnih.gov

Another potential mechanism for DNA damage is through photo-induced processes. acs.org Upon absorption of UV radiation, some fluoroquinolones can become excited and react with DNA through electron transfer, producing a guanine radical cation. acs.org Alternatively, they can generate reactive oxygen species (ROS) that lead to oxidative DNA damage. acs.org While the specific activity of this compound has not been detailed, its structural similarity to fluoroquinolones suggests it could potentially induce DNA damage through similar mechanisms involving enzyme inhibition or photochemical reactions.

Applications As a Research Scaffold and Chemical Probe